molecular formula C10H14O B1619638 2-(4-Methylphenyl)propan-1-ol CAS No. 4371-50-0

2-(4-Methylphenyl)propan-1-ol

Cat. No.: B1619638
CAS No.: 4371-50-0
M. Wt: 150.22 g/mol
InChI Key: CLFDIFDNDWRHJF-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H14O. It is a monoterpenoid and is also known by its IUPAC name, this compound . This compound is characterized by a phenyl group substituted with a methyl group at the para position and a hydroxyl group attached to a propyl chain.

Preparation Methods

2-(4-Methylphenyl)propan-1-ol can be synthesized through the oxidation of 4-methylisopropylbenzene. In a typical preparation method, 4-methylisopropylbenzene is oxidized in the presence of a catalyst such as manganese porphyrin at elevated temperatures (around 80°C) and under an oxygen atmosphere . The reaction mixture is then reduced using triphenylphosphine to yield the desired product.

Chemical Reactions Analysis

2-(4-Methylphenyl)propan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)propan-1-ol involves its interaction with molecular targets and pathways in biological systems. For instance, its derivatives can disrupt the normal replication of HBV by inducing abnormal viral replication, leading to antiviral effects . The specific molecular targets and pathways involved depend on the particular application and derivative used.

Comparison with Similar Compounds

2-(4-Methylphenyl)propan-1-ol can be compared with other similar compounds such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts.

Properties

IUPAC Name

2-(4-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,9,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFDIFDNDWRHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801018187
Record name p-Cymen-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4371-50-0
Record name p-Cymen-9-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4371-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Cymen-8-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004371500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Cymen-9-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5309
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Cymen-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methylphenyl)-1-propanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034846
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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